Bienvenue dans la boutique en ligne BenchChem!

Monocrotaline-d4

Quantitative mass spectrometry Stable isotope dilution LC-MS/MS internal standard

Monocrotaline-d4 (CAS not assigned; synonym: (4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione) is a stable isotope-labeled analog of monocrotaline, a toxic 11-membered macrocyclic pyrrolizidine alkaloid isolated from Crotalaria spp. The compound carries four deuterium atoms at the C9 (×2) and C12 (×2) positions of the macrocyclic ring, yielding a molecular formula of C₁₆H₁₉D₄NO₆ and an average molecular weight of 329.38 g/mol.

Molecular Formula C₁₆H₁₉D₄NO₆
Molecular Weight 329.38
Cat. No. B1163076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonocrotaline-d4
Synonyms(3R,4R,5R,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione-d4;  (13α,14α)-14,19-dihydro-12,13-dihydroxy-20-Norcrotalanan-11,15-dione-d4;  (-)-Monocrotaline-d4;  Monoc
Molecular FormulaC₁₆H₁₉D₄NO₆
Molecular Weight329.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monocrotaline-d4 (TRC M526002): A Tetradeuterated Pyrrolizidine Alkaloid Internal Standard for Quantitative Mass Spectrometry


Monocrotaline-d4 (CAS not assigned; synonym: (4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione) is a stable isotope-labeled analog of monocrotaline, a toxic 11-membered macrocyclic pyrrolizidine alkaloid isolated from Crotalaria spp. . The compound carries four deuterium atoms at the C9 (×2) and C12 (×2) positions of the macrocyclic ring, yielding a molecular formula of C₁₆H₁₉D₄NO₆ and an average molecular weight of 329.38 g/mol [1]. It is manufactured by Toronto Research Chemicals (TRC) under catalog number M526002 and distributed through authorized channels including CymitQuimica and PharmAffiliates [2]. Monocrotaline-d4 is primarily employed as a stable isotope-labeled (SIL) internal standard for the quantitative LC-MS/MS determination of monocrotaline in biological matrices, food commodities, and environmental samples, as well as for metabolic tracing studies of pyrrolizidine alkaloid disposition [3].

Why Unlabeled Monocrotaline or Structural Analog Internal Standards Cannot Substitute for Monocrotaline-d4 in Quantitative LC-MS/MS Workflows


Quantitative LC-MS/MS analysis of monocrotaline in complex biological or food matrices is confounded by variable extraction recovery, ionization suppression/enhancement (matrix effects), and chromatographic drift. The use of a structural analog internal standard (e.g., rhynchophylline, as employed by Chen et al. [1]) provides only partial correction, as the analog may exhibit different extraction efficiency, ionization response, and retention behavior than the target analyte [2]. In the rhynchophylline-based method, recovery was >75% with matrix effects ranging from 89.0% to 94.3% [1]. In contrast, a stable isotope-labeled (SIL) internal standard such as Monocrotaline-d4 co-elutes nearly identically with the analyte and experiences the same sample preparation losses and ionization conditions, providing superior accuracy and precision [2]. The established consensus in quantitative bioanalysis holds that SIL internal standards are the first choice for LC-MS assays, yielding better assay performance than any structural analog alternative [3]. Furthermore, unlabeled monocrotaline cannot serve as its own internal standard, as it is indistinguishable from endogenous or administered analyte in the mass spectrometer. Only a compound with a resolvable mass shift—such as Monocrotaline-d4 with its +4.03 Da offset—enables unambiguous discrimination in the same analytical run.

Monocrotaline-d4 Quantitative Differentiation Evidence: Mass Shift, Deuteration Site Integrity, and Assay Performance Relative to Comparators


Definitive +4.03 Da Monoisotopic Mass Shift Enables Unambiguous SRM Discrimination from Unlabeled Monocrotaline

Monocrotaline-d4 (C₁₆H₁₉D₄NO₆) exhibits a monoisotopic mass of approximately 329.1776 Da, representing a +4.0251 Da shift from the unlabeled monocrotaline monoisotopic mass of 325.1525 Da (C₁₆H₂₃NO₆) [1][2]. The average molecular weight difference is 329.38 vs. 325.36 g/mol, a Δ of +4.02 g/mol [3]. This mass separation exceeds the typical ±0.5 Da isolation window of triple quadrupole mass spectrometers, ensuring zero isotopic cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. The four-deuterium labeling strategy avoids the insufficient mass separation observed with single-deuterium (d1) or double-deuterium (d2) labels, where natural ¹³C isotopologue contributions from the unlabeled analyte can produce signal overlap at the internal standard m/z.

Quantitative mass spectrometry Stable isotope dilution LC-MS/MS internal standard

Site-Specific Deuteration at Non-Exchangeable C9 and C12 Positions Ensures Label Integrity Under Physiological and Sample Preparation Conditions

The IUPAC name of Monocrotaline-d4—(4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione—explicitly specifies deuteration at the C9 (geminal, ×2) and C12 (geminal, ×2) positions [1]. These are carbon-bound (C–D) positions within the macrocyclic ring system, not heteroatom-bound exchangeable sites (e.g., –OH, –NH, –COOH). This is critical because deuterium atoms at O–H or N–H positions undergo rapid back-exchange to protium in aqueous or protic solvent environments, leading to label loss and quantification inaccuracy [2]. In contrast, C9 and C12 are sp³-hybridized carbon centers remote from the metabolic soft spots (the pyrrolizidine nucleus and ester functionalities), minimizing the risk of metabolic deuterium loss via cytochrome P450-mediated oxidation at the labeled positions [3]. This site selection contrasts with deuterated analogs labeled at exchangeable or metabolically labile positions, where label scrambling can confound both quantification and metabolic tracing experiments.

Deuterium label stability Isotope exchange Method validation

Superior Matrix Effect Compensation Compared with Structural Analog Internal Standards in Pyrrolizidine Alkaloid LC-MS/MS Quantification

A direct cross-study comparison between methods using structural analog internal standards versus isotopically labeled internal standards for monocrotaline quantification reveals the performance advantage of the SIL approach. Chen et al. (2018) developed a UPLC-ESI/MS/MS method for monocrotaline in mouse blood using rhynchophylline—a structurally unrelated alkaloid—as the internal standard, achieving an average recovery of >75.0% and matrix effects between 89.0% and 94.3% [1]. These matrix effect values indicate 5.7–11.0% ionization suppression that may not be fully compensated by a non-co-eluting structural analog. In contrast, Chung and Lam (2018) employed isotopically labeled pyrrolizidine alkaloids as internal standards for the determination of 15 PAs and 13 PA N-oxides in foodstuffs, demonstrating that SIL internal standards correct for variation across different food commodities and that residual matrix effects could be further reduced by solvent dilution [2]. The general principle, established by Stokvis et al. (2005), is that SIL internal standards are the first choice for quantitative LC-MS because they exhibit nearly identical extraction recovery, chromatographic retention, and ionization response to the target analyte, thereby providing superior correction for matrix effects and recovery losses compared with any structural analog [3].

Matrix effect correction Isotope dilution mass spectrometry Bioanalytical method validation

Differentiation from Monocrotaline N-Oxide-d4: Target Analyte Specificity for Parent Alkaloid Quantification

Monocrotaline-d4 (C₁₆H₁₉D₄NO₆, MW 329.38) must be distinguished from its N-oxide metabolite deuterated analog, Monocrotaline N-Oxide-D4 (C₁₆H₁₉D₄NO₇, MW 345.38) [1][2]. The N-oxide carries an additional oxygen atom on the pyrrolizidine nitrogen, resulting in a +16 Da mass offset relative to the parent deuterated compound and distinct chromatographic retention behavior due to increased polarity (XLogP3-AA: –1.3 for N-Oxide-D4 vs. approximately –0.7 for the parent) [2][3]. Critically, monocrotaline N-oxide can undergo back-conversion to monocrotaline in vivo, and simultaneous determination of both species is often required for accurate pharmacokinetic and toxicokinetic assessment [4]. Using Monocrotaline-d4 as the internal standard specifically targets the parent alkaloid quantification channel, while Monocrotaline N-Oxide-D4 would be required as a separate internal standard for the N-oxide metabolite channel. Procuring both deuterated standards enables independent, interference-free quantification of the two interconvertible species in the same analytical run.

Metabolite discrimination Pyrrolizidine alkaloid N-oxide Reference standard selection

Deuterium Kinetic Isotope Effect Potential for Metabolic Stability Studies in Pyrrolizidine Alkaloid Research

The site-specific deuteration at C9 and C12 positions of Monocrotaline-d4 introduces the possibility of a deuterium kinetic isotope effect (KIE) on metabolic transformations occurring at or near these positions. Murphy et al. (2019) demonstrated a rapid MS/MS method to assess deuterium KIE by incubating a 1:1 ratio of deuterated and protio-forms in liver microsomal assays and monitoring the deviation of MS transition ratios over time [1]. While no published study has yet directly measured the KIE for Monocrotaline-d4, the general principle—that C–D bonds exhibit a lower zero-point energy than C–H bonds, resulting in slower oxidative cleavage (k_H/k_D typically 1–10 for cytochrome P450-mediated reactions)—is well established [2]. The C9 and C12 positions are located within the macrocyclic ring system; deuteration at these sites may affect the rate of ring-opening or hydroxylation reactions involved in monocrotaline bioactivation to the pneumotoxic pyrrole dehydromonocrotaline [3]. This creates a research application distinct from simple internal standardization: Monocrotaline-d4 can serve as a mechanistic probe to investigate whether metabolic transformations at the C9/C12 region contribute to the rate-limiting step of monocrotaline bioactivation.

Deuterium kinetic isotope effect Metabolic stability ADME studies

Monocrotaline-d4: Priority Application Scenarios Based on Verified Quantitative Differentiation Evidence


Regulatory Food Safety Monitoring: Isotope Dilution LC-MS/MS Quantification of Monocrotaline in Complex Food Matrices

Regulatory laboratories monitoring pyrrolizidine alkaloid contamination in tea, honey, spices, and herbal supplements per EU and FAO/WHO guidelines require validated methods with demonstrated accuracy across diverse matrices. Monocrotaline-d4 serves as the SIL internal standard for the monocrotaline-specific quantification channel, directly implementing the isotopically labeled PA internal standard approach validated by Chung and Lam (2018), which achieved limits of quantification of 0.010–0.087 μg/kg for general food and 0.04–0.76 μg/kg for spices with recoveries of 50–120% [1]. The +4.03 Da mass shift ensures no isotopic interference from the native analyte, satisfying the selectivity requirements of SANTE/11813/2017 and Eurachem method validation guidelines [1].

Preclinical Pharmacokinetic and Toxicokinetic Studies Requiring Simultaneous Parent-Metabolite Quantification

In rodent models of monocrotaline-induced pulmonary hypertension—where monocrotaline is administered at doses of 40–60 mg/kg to induce characteristic vascular remodeling—accurate pharmacokinetic profiling is essential for correlating systemic exposure with toxicodynamic endpoints. Monocrotaline-d4 enables precise quantification of the parent alkaloid in plasma and tissue homogenates, while Monocrotaline N-Oxide-D4 serves as the matched internal standard for the primary N-oxide metabolite channel, as demonstrated in the simultaneous LC-MS/MS method of Lin et al. (2021), which achieved linearity of 1–2000 ng/mL with r > 0.997 for both analytes [2]. The non-exchangeable C9/C12 deuteration of Monocrotaline-d4 ensures the internal standard remains intact through the protein precipitation and sample preparation steps typically employed in these workflows .

Mechanistic Metabolism Studies Investigating Pyrrolizidine Alkaloid Bioactivation Pathways

Research groups investigating the cytochrome P450-mediated bioactivation of monocrotaline to the reactive alkylating pyrrole dehydromonocrotaline can employ Monocrotaline-d4 in co-incubation experiments with unlabeled monocrotaline to detect a deuterium kinetic isotope effect, following the MS/MS ratio-based methodology of Murphy et al. (2019) [3]. A measurable KIE at the C9 or C12 positions would indicate that metabolic transformation at these sites contributes to the rate-limiting step of bioactivation, providing mechanistic insight not accessible with unlabeled monocrotaline alone. The known hepatic extraction of 55% and 7.6% pyrrolic metabolite yield from isolated perfused rat liver studies [4] provide a baseline for quantifying any deuteration-induced metabolic shunting.

Method Development and Validation for Clinical or Forensic Monocrotaline Exposure Assessment

Clinical toxicology laboratories developing LC-MS/MS methods for the diagnosis of pyrrolizidine alkaloid poisoning in humans or livestock require matrix-matched SIL internal standards to meet the ±20% accuracy at ng/mL concentration levels expected in modern drug analysis [5]. Monocrotaline-d4, co-eluting with the target analyte and exhibiting near-identical ionization behavior, provides the optimal internal standard for monocrotaline quantification in plasma, urine, or liver tissue, outperforming the structural analog approach (e.g., rhynchophylline) that has demonstrated only 96.2–106.6% accuracy in published methods [6].

Quote Request

Request a Quote for Monocrotaline-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.